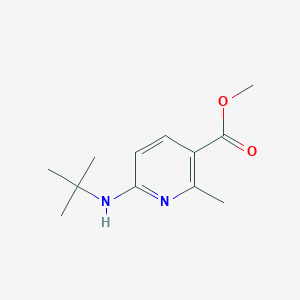
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C15H15NO2 and a molecular weight of 241.28 g/mol . This compound is known for its unique blend of properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one typically involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as phenol, pyridine derivatives, and appropriate catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in biochemical assays and studies involving enzyme inhibition or activation.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(5-Methyl-6-phenoxypyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(6-Methoxypyridin-3-yl)propan-1-one: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
1-(5-Methyl-6-phenylpyridin-3-yl)propan-1-one: This compound has a phenyl group instead of a phenoxy group, which can affect its interactions and applications.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
1-(5-methyl-6-phenoxypyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NO2/c1-3-14(17)12-9-11(2)15(16-10-12)18-13-7-5-4-6-8-13/h4-10H,3H2,1-2H3 |
InChI Key |
XYSFOJHLQUEWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN=C(C(=C1)C)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Amino-3-benzyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B11810913.png)

![1-(5-Nitro-[1,1'-biphenyl]-2-yl)piperidine](/img/structure/B11810925.png)







![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B11810995.png)
![4-Fluoro-N-isobutylbenzo[d]isoxazol-3-amine](/img/structure/B11811001.png)

